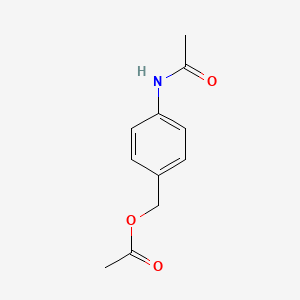
4-Acetamidobenzyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Acetamidobenzyl acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly found in various natural and synthetic products. This particular ester is characterized by the presence of an acetic acid moiety linked to a 4-acetylamino-benzyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid 4-acetylamino-benzyl ester typically involves the esterification of acetic acid with 4-acetylamino-benzyl alcohol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of acetic acid 4-acetylamino-benzyl ester may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity ester suitable for various applications.
化学反応の分析
Types of Reactions
4-Acetamidobenzyl acetate can undergo several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of water and an acid or base catalyst to yield acetic acid and 4-acetylamino-benzyl alcohol.
Reduction: The ester can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.
Substitution: The ester can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Hydrolysis: Acetic acid and 4-acetylamino-benzyl alcohol.
Reduction: 4-acetylamino-benzyl alcohol.
Substitution: Products depend on the nucleophile used.
科学的研究の応用
Structure and Characteristics
4-Acetamidobenzyl acetate features an acetamido group attached to a benzyl acetate structure. The presence of both an amide and an ester functional group provides unique reactivity profiles suitable for diverse applications.
- Molecular Weight : 191.23 g/mol
- Melting Point : 96-98 °C
- Solubility : Soluble in organic solvents such as dichloromethane and ethanol.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic properties, particularly as a precursor in the synthesis of bioactive compounds. Its structural features make it a candidate for drug development targeting various biological pathways.
Case Study: BACE1 Inhibition
A study explored the use of derivatives of acetamidobenzyl acetate in the design of inhibitors for beta-secretase 1 (BACE1), an enzyme implicated in Alzheimer's disease. Compounds structurally related to this compound were synthesized and evaluated for their inhibitory activity against BACE1, showing promising results that warrant further investigation into their pharmacological potential .
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations allows chemists to utilize it in creating more complex molecules.
Synthetic Pathways
- Deacetylation Reactions : Utilizing catalytic systems such as KMnO4, this compound can be subjected to selective deacetylation, yielding valuable aromatic aldehydes .
- Coupling Reactions : It can participate in coupling reactions to form larger molecular frameworks, which are crucial in developing new materials and pharmaceuticals.
Material Science
In material science, derivatives of this compound have been explored for their potential use in producing polymers and surfactants.
Gemini Surfactants
Research has indicated that compounds similar to this compound can stabilize palladium nanoparticles when used as surfactants, enhancing their catalytic properties in various chemical reactions . This application is significant in developing eco-friendly catalysts for industrial processes.
Table 1: Summary of Applications and Findings
作用機序
The mechanism of action of acetic acid 4-acetylamino-benzyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release acetic acid and 4-acetylamino-benzyl alcohol, which may interact with various enzymes and receptors in biological systems. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Benzyl acetate: Another ester with a similar structure but without the acetylamino group.
Phenylmethyl acetate: Similar ester with a phenyl group instead of the acetylamino-benzyl group.
Uniqueness
4-Acetamidobenzyl acetate is unique due to the presence of the acetylamino group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interactions with biological targets, making it valuable for specific applications in research and industry.
特性
分子式 |
C11H13NO3 |
|---|---|
分子量 |
207.23 g/mol |
IUPAC名 |
(4-acetamidophenyl)methyl acetate |
InChI |
InChI=1S/C11H13NO3/c1-8(13)12-11-5-3-10(4-6-11)7-15-9(2)14/h3-6H,7H2,1-2H3,(H,12,13) |
InChIキー |
JOIHMZSMDRTTFD-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)COC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















